(S)-4-(Methylamino)-4-(pyridin-3-yl)butan-1-ol
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Overview
Description
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL is an organic compound that features a pyridine ring attached to a butane chain with a hydroxyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and 4-bromobutan-1-ol.
Formation of Intermediate: The first step involves the reaction of 3-pyridinecarboxaldehyde with 4-bromobutan-1-ol in the presence of a base like potassium carbonate to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Methylation: Finally, the product is methylated using methyl iodide in the presence of a base like sodium hydride to obtain 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of sodium hydride.
Major Products Formed
Oxidation: 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTAN-1-ONE.
Reduction: 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as a ligand for receptors.
Mechanism of Action
The mechanism of action of 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and methylamino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(N-METHYLAMINO)-4-(2-PYRIDYL)BUTANE-1-OL: Similar structure but with the pyridine ring in a different position.
4-(N-METHYLAMINO)-4-(4-PYRIDYL)BUTANE-1-OL: Similar structure but with the pyridine ring in a different position.
4-(N-METHYLAMINO)-4-(3-PYRIDYL)PENTANE-1-OL: Similar structure but with an additional carbon in the chain.
Uniqueness
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL is unique due to the specific positioning of the pyridine ring and the functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
(4S)-4-(methylamino)-4-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3/t10-/m0/s1 |
InChI Key |
DAUCYRIVLLXANE-JTQLQIEISA-N |
Isomeric SMILES |
CN[C@@H](CCCO)C1=CN=CC=C1 |
Canonical SMILES |
CNC(CCCO)C1=CN=CC=C1 |
Origin of Product |
United States |
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